molecular formula C17H19F2N7O3S2 B3182608 Nvp-qav-572

Nvp-qav-572

Cat. No. B3182608
M. Wt: 471.5 g/mol
InChI Key: UGEZRRNNFHAJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998990B2

Procedure details

To a stirred solution of 2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine hydrochloride (0.150 g, 0.0.77 mmol) in DMF (5 ml) was added triethylamine 0.243 ml, 0.1.74 mmol) followed by imidazole-1-carboxylic acid [5-(3-fluoro-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-amide (0.265 g, 0.7 mmol). After stirring at room temperature for 3.5 hours, the reaction mixture was filtered and water (3 ml) is added to the filtrate with vigorous stirring. The resulting solid was filtered and dried under high vacuum to yield the titled product as a white solid.
Name
2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine hydrochloride
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.243 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
imidazole-1-carboxylic acid [5-(3-fluoro-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-amide
Quantity
0.265 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][CH2:3][CH2:4][N:5]1[N:9]=[N:8][C:7]([CH2:10][CH2:11][NH2:12])=[N:6]1.C(N(CC)CC)C.[F:20][C:21]1[CH:22]=[C:23]([C:31]2[S:35][C:34]([NH:36][C:37](N3C=CN=C3)=[O:38])=[N:33][C:32]=2[CH3:44])[CH:24]=[CH:25][C:26]=1[S:27]([CH3:30])(=[O:29])=[O:28]>CN(C=O)C>[F:2][CH2:3][CH2:4][N:5]1[N:9]=[N:8][C:7]([CH2:10][CH2:11][NH:12][C:37]([NH:36][C:34]2[S:35][C:31]([C:23]3[CH:24]=[CH:25][C:26]([S:27]([CH3:30])(=[O:28])=[O:29])=[C:21]([F:20])[CH:22]=3)=[C:32]([CH3:44])[N:33]=2)=[O:38])=[N:6]1 |f:0.1|

Inputs

Step One
Name
2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine hydrochloride
Quantity
0.15 g
Type
reactant
Smiles
Cl.FCCN1N=C(N=N1)CCN
Name
Quantity
0.243 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
imidazole-1-carboxylic acid [5-(3-fluoro-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-amide
Quantity
0.265 g
Type
reactant
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)C1=C(N=C(S1)NC(=O)N1C=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
water (3 ml) is added to the filtrate with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FCCN1N=C(N=N1)CCNC(=O)NC=1SC(=C(N1)C)C1=CC(=C(C=C1)S(=O)(=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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